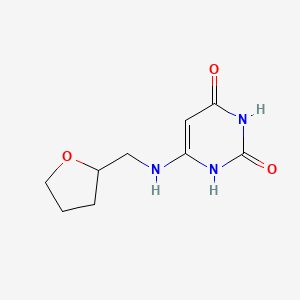
6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
説明
6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(((Tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and antiepileptic properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticonvulsant properties.
Anticonvulsant Activity
A study evaluating the anticonvulsant effects of various pyrimidine derivatives found that compounds similar to this compound exhibited significant protective effects against seizures in animal models. Notably, several derivatives demonstrated higher efficacy compared to standard antiepileptic drugs like valproic acid (VPA) and ethosuximide (ETX).
| Compound | ED50 (mg/kg) - MES Test | ED50 (mg/kg) - 6 Hz Test |
|---|---|---|
| VPA | 252.7 | 130.6 |
| ETX | 221.7 | N/A |
| Compound A | 62.14 | 75.59 |
| Compound B | Lower than VPA | Lower than ETX |
In these tests, compounds derived from similar structures showed promising results, indicating that modifications to the pyrimidine core could enhance anticonvulsant activity while reducing toxicity.
The proposed mechanism of action for this class of compounds involves modulation of voltage-gated sodium and calcium channels, as well as GABA transporters. The ability to inhibit these channels can lead to decreased neuronal excitability, which is crucial for preventing seizures.
Case Studies
In a series of in vivo experiments, compounds structurally related to this compound were tested in various seizure models:
-
Maximal Electroshock (MES) Test : This test evaluates the protective effect against generalized tonic-clonic seizures.
- Results : Compounds demonstrated significant seizure protection at doses significantly lower than traditional medications.
-
6 Hz Test : This model assesses efficacy against partial seizures.
- Results : Certain derivatives showed complete protection in tested animals.
Toxicity and Safety Profile
The safety profile of this compound was evaluated through hepatotoxicity studies. Results indicated that at lower concentrations (1–10 μM), the compound exhibited no significant cytotoxic effects on liver cells (Hep G2), maintaining over 94% viability.
特性
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZEEYAUQHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















